molecular formula C18H25NO12 B7796327 P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside

P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside

Cat. No.: B7796327
M. Wt: 447.4 g/mol
InChI Key: FMNXEBSKDAQHBI-UHFFFAOYSA-N
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Description

p-Nitrophenyl 2-O-(α-L-fucopyranosyl)-β-D-galactopyranoside (CAS 66347-27-1) is a chromogenic substrate widely used in glycobiology to detect and characterize α-L-fucosidases. Its structure comprises a p-nitrophenyl aglycone linked via a β-glycosidic bond to a disaccharide unit of α-L-fucose (1→2)-β-D-galactose. The para-nitrophenyl group releases a yellow chromophore upon enzymatic hydrolysis, enabling real-time monitoring of enzyme activity . This compound is particularly valuable in studying carbohydrate-processing enzymes involved in diseases like cancer and congenital disorders of glycosylation.

Properties

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNXEBSKDAQHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside typically involves the glycosylation of p-nitrophenol with a protected fucosyl donor, followed by deprotection steps to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using solid-phase techniques or large-scale batch reactions. The use of automated synthesizers allows for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Enzymatic Hydrolysis

The primary reaction involves cleavage by α-L-fucosidases, which hydrolyze the α-1,2 glycosidic bond between fucose and galactose, releasing p-nitrophenol (pNP) as a chromogenic product.

Mechanism :

  • Retaining α-L-fucosidases follow a double-displacement mechanism involving a glycosyl-enzyme intermediate .

  • Inverting α-L-fucosidases utilize a single-step mechanism with water as the nucleophile .

Key Parameters :

Enzyme SourcepH OptimumTemperature OptimumKm (mM)Vmax (μmol/min/mg)
Thermobacillus xylanilyticus6.560°C0.640.12
Human serum5.037°C1.20.08

Applications :

  • Quantifying α-L-fucosidase activity in clinical diagnostics (e.g., cancer biomarker studies).

  • Screening enzyme inhibitors for therapeutic development .

Chemical Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves glycosidic bonds under non-enzymatic conditions:

Conditions :

  • Acidic Hydrolysis : 0.1M HCl at 80°C for 2 hrs → releases D-galactose, L-fucose, and pNP.

  • Alkaline Hydrolysis : 0.1M NaOH at 60°C for 4 hrs → partial degradation of the nitrophenyl group .

Kinetic Comparison :

ConditionRate Constant (k, h⁻¹)Activation Energy (kJ/mol)
Acidic0.4572.3
Alkaline0.1885.6

Transglycosylation

In the presence of acceptors (e.g., monosaccharides or alcohols), α-L-fucosidases catalyze transglycosylation to form novel glycosides:

Example Reaction :
P-Nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside + Benzyl alcohol → Benzyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside + pNP

Key Findings :

  • Yield: ~75% with 500 IU enzyme at 5 mM substrate .

  • Optimal pH: 6.0–7.0; temperature: 50–70°C .

Oxidation and Reduction

The nitrophenyl group and hydroxyl groups undergo redox reactions:

Oxidation :

  • Periodate Oxidation : Cleaves vicinal diols in sugar moieties, forming dialdehydes.

  • Nitrophenyl Reduction : NaBH₄ reduces the nitro group to an amine, forming a colorless product .

Reduction :

  • Catalytic hydrogenation (H₂/Pd) converts pNP to p-aminophenol, altering detection properties .

Comparative Reactivity of Structural Analogs

CompoundGlycosidic BondHydrolysis Rate (Relative to Target)
pNP-α-L-Fuc-(1→2)-β-D-Galα-1,21.00 (Reference)
pNP-β-L-Fuc-(1→2)-β-D-Galβ-1,20.32
pNP-α-L-Fuc-(1→3)-β-D-Galα-1,30.18

Key Insight : The α-1,2 linkage in the target compound confers higher enzymatic specificity compared to β-linked or alternative positional isomers .

Scientific Research Applications

Enzyme Substrate for Glycosidases

P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside serves as a substrate for alpha-L-fucosidases, enzymes that hydrolyze fucosylated compounds. The hydrolysis of this substrate results in the release of p-nitrophenol, which can be quantitatively measured spectrophotometrically. This property is crucial for:

  • Detection of Alpha-L-Fucosidases : The compound allows for the rapid detection of these enzymes in various biological samples, including microbial cultures and human tissues .
  • Research on Glycoconjugates : Its role in studying glycosidic linkages provides insights into cellular recognition processes and intercellular interactions .

Applications in Microbiology

The compound has been effectively used to study the enzymatic activity of various microorganisms, such as:

  • Aspergillus niger : Research has demonstrated its utility in assessing the enzymatic profiles of this fungus, particularly its ability to produce alpha-L-fucosidase .
  • Clostridium perfringens : Studies have utilized this substrate to analyze the fucosidase activity within this pathogenic bacterium, contributing to understanding its metabolic pathways .

Biochemical Assays

This compound is integral in developing biochemical assays that require specific detection of glycosidase activities. Its chromogenic nature allows for:

  • Colorimetric Analysis : The intensity of the yellow color produced by p-nitrophenol can be correlated with enzyme activity, facilitating quantitative assays.
  • High-throughput Screening : The compound is suitable for automated systems used in drug discovery and enzyme characterization.

Structural Studies

Research involving this compound has also contributed to structural biology by providing insights into enzyme-substrate interactions. Its structural characteristics allow researchers to:

  • Investigate Binding Sites : Understanding how enzymes interact with this substrate can lead to advancements in enzyme inhibition studies and drug design.
  • Explore Glycan Structures : The compound aids in elucidating the structures and functions of complex glycans, which are vital for various biological processes.

Case Study 1: Detection of Fucosidase Activity

In a study published in Carbohydrate Research, researchers utilized this compound to detect alpha-L-fucosidase activity in various microbial strains. The results demonstrated a strong correlation between enzyme concentration and absorbance readings, validating its use as an effective assay substrate .

Case Study 2: Glycosidase Profiling in Human Samples

Another significant application was reported where this compound was used to profile glycosidase activities in human serum samples. By measuring the hydrolysis rate of the substrate, researchers could identify alterations in enzyme levels associated with specific diseases, highlighting its potential as a diagnostic tool .

Mechanism of Action

The mechanism of action of P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and 2-O-(A-L-fucopyranosyl)-D-galactose. The released p-nitrophenol can be quantitatively measured by its absorbance at 405 nm, providing a means to assess enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Enzyme Specificity

The enzymatic specificity and biochemical utility of p-nitrophenyl glycosides depend on the aglycone type, anomeric configuration, and glycosidic linkage positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of p-Nitrophenyl Glycosides
Compound Name Structural Differences Target Enzymes Key Applications References
p-Nitrophenyl 2-O-(α-L-Fucopyranosyl)-β-D-Galactopyranoside α-L-Fuc(1→2)-β-D-Gal linkage; para-nitrophenyl group α-L-Fucosidases (1→2-specific) Detection of substrate-specific α-L-fucosidases in diagnostics
p-Nitrophenyl 4-O-β-D-Galactopyranosyl-β-D-Glucopyranoside β-D-Gal(1→4)-β-D-Glc linkage β-Galactosidases Study of lactose-metabolizing enzymes
Methyl 2-O-α-L-Fucopyranosyl-β-D-Galactoside Methyl aglycone instead of p-nitrophenyl α-L-Fucosidases (1→2-specific) Mechanistic studies of enzyme kinetics (Km = 8.3 × 10⁻⁵ M)
o-Nitrophenyl-β-D-Galactopyranoside (ONPG) ortho-nitrophenyl group; lacks fucose β-Galactosidases (e.g., E. coli LacZ) Quantification of β-galactosidase activity in molecular biology
p-Nitrophenyl 3-Thio-β-D-Galactopyranoside Sulfur replaces oxygen in glycosidic bond Thioglycosidase-resistant enzymes Investigating glycosidase mechanisms and inhibitor design
4-Nitrophenyl 2-O-(α-L-Fucopyranosyl)-α-D-Galactopyranoside α-D-Galactose anomer instead of β-D α-D-Galactosidases Probing anomeric specificity in glycan recognition

Key Research Findings

Enzyme Specificity: The 1→2-α-L-fucose linkage in the target compound is critical for specificity. Thioglycosides (e.g., p-nitrophenyl 3-thio-β-D-galactopyranoside) exhibit slower hydrolysis rates due to the stability of C-S bonds, making them useful for trapping enzymatic intermediates .

Chromogenic Efficiency :

  • The para-nitrophenyl group in the target compound provides superior absorbance at 405 nm (ε = 18,300 M⁻¹cm⁻¹) compared to ortho-nitrophenyl derivatives (e.g., ONPG, ε = 4,500 M⁻¹cm⁻¹), enhancing detection sensitivity .

Synthetic Accessibility: The target compound is synthesized via regioselective condensation of acetyl-protected glycosyl bromides with p-nitrophenoxide, followed by deprotection . In contrast, thioglycosides require sulfur-introducing reagents like thiolates .

Solubility and Stability

  • The target compound’s solubility in polar solvents (e.g., water, ethanol-water mixtures) facilitates its use in aqueous enzyme assays .
  • Thioglycosides show reduced solubility in water but enhanced stability under acidic conditions .

Biological Activity

P-Nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside is a synthetic chromogenic substrate primarily utilized in biochemical assays, particularly for the detection of α-L-fucosidases. This compound's biological activity encompasses various enzymatic interactions and potential applications in microbiology and medicinal chemistry.

  • Molecular Formula : C₁₈H₂₅NO₁₂
  • Molecular Weight : 393.39 g/mol
  • CAS Number : 383417-46-7

The synthesis of this compound involves the glycosylation of p-nitrophenol with α-L-fucose and β-D-galactose, typically utilizing enzymatic methods or chemical synthesis to achieve high purity and specificity for α-L-fucosidases .

Enzymatic Assays

P-Nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside serves as a substrate in assays for α-L-fucosidases, enzymes that hydrolyze fucosidic bonds. The hydrolysis of this substrate results in the release of p-nitrophenol, which can be quantitatively measured spectrophotometrically, making it a valuable tool for studying enzyme kinetics and substrate specificity .

Table 1: Summary of Enzymatic Activity

Enzyme TypeSubstrateActivity Measurement
α-L-FucosidaseP-Nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranosideSpectrophotometric assay
Other GlycosidasesVarious chromogenic substratesHydrolysis rate

Case Studies and Applications

  • Detection of Pathogenic Bacteria : Studies have demonstrated the utility of this compound in detecting α-L-fucosidase activity in pathogenic bacteria such as Clostridium perfringens and Escherichia coli. The ability to rapidly identify these pathogens through enzymatic activity can enhance diagnostic processes in clinical microbiology .
  • Research on Glycosidases : This substrate has been utilized to characterize novel glycosidases from various microbial sources. For instance, research has highlighted the transglycosylation capabilities of specific thermophilic enzymes when using this compound, showcasing its role in biocatalysis and potential applications in glycoside synthesis .
  • Therapeutic Development : The study of fucosidases has implications in understanding various diseases, including cancer and infectious diseases, where fucose-containing glycans play a significant role. The ability to manipulate these enzymatic pathways using P-nitrophenyl substrates could lead to novel therapeutic strategies .

The biological activity of P-nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside primarily revolves around its interaction with α-L-fucosidases. Upon hydrolysis, the reaction can be summarized as follows:

P Nitrophenyl 2 O L fucopyranosyl D galactopyranosideαLfucosidasep Nitrophenol+Fucose+Galactose\text{P Nitrophenyl 2 O L fucopyranosyl D galactopyranoside}\xrightarrow{\alpha-L-fucosidase}\text{p Nitrophenol}+\text{Fucose}+\text{Galactose}

This reaction not only releases p-nitrophenol but also serves as an indicator of enzyme activity, allowing researchers to quantify the efficiency and specificity of various fucosidases .

Q & A

Q. What structural features of P-nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside make it a critical tool in glycobiology studies?

The compound’s stereochemical arrangement (α-L-fucose linked to β-D-galactose) mimics natural glycan epitopes, enabling its use as a substrate analog for enzymes like α-L-fucosidases and α-D-galactosidases. The nitrophenyl group acts as a chromogenic reporter, releasing yellow 4-nitrophenol upon hydrolysis, which is quantifiable at 405 nm . Its solubility in polar solvents (e.g., water, methanol) ensures compatibility with enzymatic assays under physiological conditions .

Q. How is this compound utilized to assay glycosidase activity?

The compound serves as a chromogenic substrate in discontinuous assays. Researchers typically:

  • Incubate the substrate with purified enzymes or lysates at optimized pH (e.g., pH 4.0–5.5 for α-L-fucosidases).
  • Terminate reactions with alkaline buffers (e.g., 0.5 M Na2CO3) to stabilize the released 4-nitrophenol.
  • Quantify absorbance and calculate enzyme activity using molar extinction coefficients (e.g., ε405 ≈ 18,500 M⁻¹cm⁻¹) . Controls include heat-inactivated enzymes and substrate-only blanks to correct for non-enzymatic hydrolysis .

Q. What solvent systems are recommended for dissolving this compound?

Due to moderate solubility in water (~5–10 mM), co-solvents like dimethyl sulfoxide (DMSO) or methanol (10–20% v/v) are often used. Pre-dissolving in DMSO followed by dilution in assay buffers minimizes precipitation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., α-L vs. β-L fucose) impact enzyme specificity studies?

The α-L-fucose configuration in this compound is critical for binding to fucose-specific lectins (e.g., UEA-I) or enzymes (e.g., α-L-fucosidases). In contrast, β-L-fucose derivatives (e.g., sc-222118) show negligible activity with these targets, highlighting the role of anomeric configuration in molecular recognition . Researchers should validate enzyme specificity using structurally defined analogs and competitive inhibitors (e.g., L-fucose) .

Q. What experimental design considerations are critical for resolving contradictory kinetic data across enzyme sources?

Q. How can this compound be applied in probing glycan-protein interactions beyond enzymatic assays?

The compound’s nitrophenyl group enables covalent conjugation to carrier proteins (e.g., BSA) via amine-reactive crosslinkers, generating neoglycoconjugates for:

  • Surface plasmon resonance (SPR) to quantify lectin binding kinetics.
  • Immunoassays to profile anti-glycan antibody specificity . Structural analogs with modified fucose residues (e.g., 6-deoxy or sulfated derivatives) further dissect binding determinants .

Methodological Challenges & Solutions

Q. How to address low signal-to-noise ratios in high-throughput screens using this substrate?

FactorOptimization Strategy
Substrate concentrationTitrate between 0.5–2 mM to balance sensitivity and background hydrolysis .
Assay durationShorter incubations (10–30 min) reduce non-specific hydrolysis .
DetectionUse microplate readers with pathlength correction for miniaturized assays .

Q. What synthetic strategies exist for generating custom derivatives of this compound?

  • Regioselective acylation : Tin-mediated benzoylation at C-3/C-6 positions of galactose enhances lipophilicity for membrane permeability studies .
  • Chemoenzymatic synthesis : Use glycosyltransferases (e.g., α-1,3-fucosyltransferases) to modify the core galactose structure .
  • Protecting groups : tert-Butyldiphenylsilyl (TBDPS) or acetyl groups enable stepwise functionalization .

Data Interpretation & Validation

Q. How to distinguish between α-L-fucosidase and α-D-galactosidase activities in crude extracts?

  • Inhibitor profiling : Add 1-deoxy-galactonojirimycin (α-D-galactosidase inhibitor) or L-fucose (competitive inhibitor for α-L-fucosidases) .
  • Chromatographic separation : HPLC or TLC can resolve 4-nitrophenol (hydrolysis product) from unreacted substrate .

Q. What structural validation techniques confirm the integrity of synthesized derivatives?

  • NMR : ¹H/¹³C NMR confirms anomeric configurations (e.g., δ 5.3–5.7 ppm for α-L-fucose) .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weights and glycosidic linkages .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside

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